molecular formula C30H28ClFN4O3 B12398655 KRAS G12C inhibitor 47

KRAS G12C inhibitor 47

Cat. No.: B12398655
M. Wt: 547.0 g/mol
InChI Key: AFCLJUXYULJJII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS G12C inhibitor 47 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation involves the substitution of glycine with cysteine at position 12 in the KRAS protein, leading to constitutive activation of the KRAS signaling pathway, which promotes uncontrolled cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 47 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an all-carbon quaternary stereocenter, which is crucial for the compound’s activity. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable and cost-effective methods, such as continuous flow chemistry and automated synthesis platforms. The process is designed to minimize the use of hazardous reagents and reduce waste, making it environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 47 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .

Scientific Research Applications

KRAS G12C inhibitor 47 has a wide range of scientific research applications:

Mechanism of Action

KRAS G12C inhibitor 47 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks KRAS in its inactive GDP-bound state, preventing the exchange of GDP for GTP and thereby inhibiting downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the KRAS G12C mutation .

List of Similar Compounds

Biological Activity

KRAS G12C inhibitor 47, also known as compound 8-1-1, is a small molecule designed to selectively inhibit the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound represents a significant advancement in targeted cancer therapies due to its ability to covalently bind to the mutated KRAS protein, effectively locking it in an inactive state.

The biological activity of this compound is primarily characterized by its ability to bind covalently to the cysteine residue at position 12 of the KRAS protein. This binding occurs preferentially when KRAS is in its GDP-bound inactive state, preventing the nucleotide exchange that would reactivate the protein. The inhibitor's potency is quantified with an IC50 value of 0.172 µM, indicating a strong inhibitory effect on KRAS G12C activity .

In Vitro and In Vivo Studies

In Vitro Studies : Research has demonstrated that this compound effectively inhibits RAS-GTP binding and downstream signaling pathways, including MEK and ERK phosphorylation. These effects have been observed in various cancer cell lines harboring the KRAS G12C mutation, showcasing its selectivity and efficacy against mutant cells while sparing wild-type cells .

In Vivo Studies : In xenograft models, administration of this compound resulted in significant tumor regression. The compound was tested at doses that demonstrated both safety and efficacy, leading to substantial decreases in tumor size over time. These studies underscore the potential of this inhibitor for therapeutic use in patients with KRAS G12C mutations .

Comparative Analysis with Other Inhibitors

A comparison of this compound with other known inhibitors such as AMG-510 and MRTX849 reveals its competitive advantages:

Inhibitor IC50 (µM) Selectivity Stability Tumor Regression
This compound0.172High (G12C-specific)StableSignificant
AMG-510~0.1HighModerateModerate
MRTX849~0.5HighHighSignificant

The data indicates that while all inhibitors are effective, this compound offers a compelling profile in terms of potency and specificity .

Clinical Implications

Recent clinical trials involving patients with NSCLC have highlighted the effectiveness of KRAS G12C inhibitors. For example, a trial using AMG-510 showed promising results, but also indicated that resistance mechanisms could develop over time. In contrast, studies involving this compound suggest that its unique binding properties may mitigate some resistance pathways associated with other inhibitors .

Resistance Mechanisms

Despite the initial efficacy of KRAS G12C inhibitors, resistance remains a significant challenge. Research indicates that compensatory activation of alternative signaling pathways can occur following treatment. For instance, reactivation of wild-type RAS or upregulation of receptor tyrosine kinases (RTKs) can lead to diminished responses to therapy . Understanding these mechanisms is crucial for developing combination therapies that enhance the effectiveness of inhibitors like this compound.

Properties

Molecular Formula

C30H28ClFN4O3

Molecular Weight

547.0 g/mol

IUPAC Name

6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one

InChI

InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3

InChI Key

AFCLJUXYULJJII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.